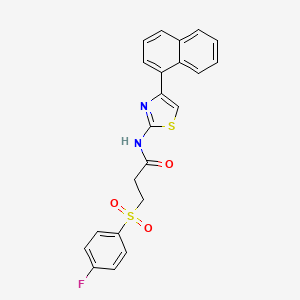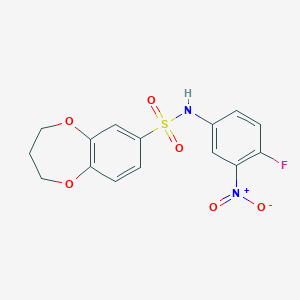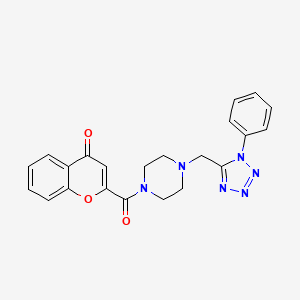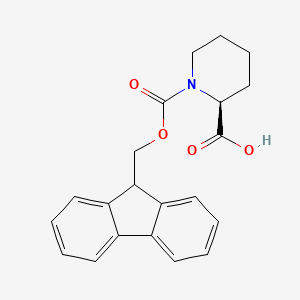
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide, also known as FSTP, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide compounds and has shown potential in various research applications.
Scientific Research Applications
Antioxidant and Anticancer Activities
Compounds structurally related to 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide have been investigated for their potential antioxidant and anticancer activities. Notably, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with naphthalene and thiazole moieties, have shown promising results. These compounds were more effective in cytotoxic assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines compared to known antioxidants such as ascorbic acid (Tumosienė et al., 2020).
Synthesis and Evaluation as Anticancer Agents
Another study focused on the synthesis and evaluation of 1,4‐naphthoquinone derivatives, including those containing a phenylaminosulfanyl moiety, similar in structure to the compound . These derivatives exhibited potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. Notably, certain compounds demonstrated remarkable cytotoxicity while maintaining low toxicity in normal human kidney HEK293 cells, indicating their potential as cancer therapeutic agents (Ravichandiran et al., 2019).
Anti-Inflammatory Potential
The anti-inflammatory potential of aminothiazoles and related compounds bearing the naphthalene moiety has also been explored. These compounds were synthesized through various reactions and evaluated for their analgesic and anti-inflammatory effects. The study highlights the versatility of the naphthalene and thiazole components in developing potential anti-inflammatory agents (Thabet et al., 2011).
Applications in Material Science
Research into novel side-chain-sulfonated polyimides from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone has shown that these materials exhibit good solubility, high desulfonation temperatures, and significant proton conductivity. Such properties make them suitable for applications in proton-exchange membranes for fuel cells, showcasing the broader applicability of sulfonated naphthalene derivatives in material science (Chen et al., 2006).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c23-16-8-10-17(11-9-16)30(27,28)13-12-21(26)25-22-24-20(14-29-22)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPSAMEAJFFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2611896.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2611898.png)


![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2611902.png)


![N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride](/img/structure/B2611908.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2611909.png)